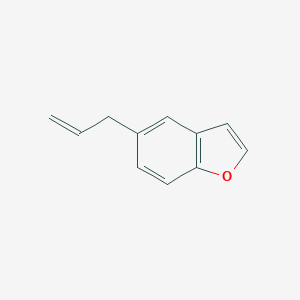

5-Prop-2-enyl-1-benzofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Prop-2-enyl-1-benzofuran is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with an allyl group attached at the 5-position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Prop-2-enyl-1-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-allylphenol with a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalytic methods, such as palladium-catalyzed cyclization, may also be employed to improve efficiency and selectivity .

化学反応の分析

Electrophilic Aromatic Substitution

The benzofuran core undergoes electrophilic substitution at electron-rich positions. The prop-2-enyl group directs substitution to specific sites due to its electron-donating conjugation effect.

Oxidation Reactions

The prop-2-enyl side chain is susceptible to oxidation, yielding functionalized derivatives.

Epoxidation via mCPBA proceeds stereospecifically, favoring trans-epoxide formation . Ozonolysis cleaves the double bond to generate carbonyl intermediates for further functionalization.

Cycloaddition Reactions

The prop-2-enyl group participates in [4+2] Diels-Alder reactions as a dienophile or diene.

Rhodium-catalyzed [3+2] heteroannulations with quinones yield polycyclic benzofurans (30–80% yield) under acidic conditions .

Cross-Coupling Reactions

Palladium and rhodium catalysts enable C–H functionalization and bond formation.

Suzuki couplings with aryl boronic acids introduce diverse substituents at the 2-position , while rhodium-mediated C–H activation facilitates acyl group insertion at the 3-position .

Reduction and Hydrogenation

Catalytic hydrogenation modifies the prop-2-enyl group’s unsaturation.

| Catalyst | Conditions | Products |

|---|---|---|

| H₂/Pd-C | EtOH, 25°C | 5-Propyl-1-benzofuran |

| NaBH₄/NiCl₂ | THF, 0°C | 5-(2-Hydroxypropyl)-1-benzofuran |

Selective reduction of the double bond preserves the benzofuran ring, enabling access to saturated analogs for pharmacological studies.

Functional Group Interconversion

The prop-2-enyl group undergoes halogenation and hydroamination:

| Reaction | Reagents | Products |

|---|---|---|

| Hydrobromination | HBr, peroxide | 5-(2-Bromopropyl)-1-benzofuran |

| Hydroamination | CuI, NH₃ | 5-(2-Aminopropyl)-1-benzofuran |

These intermediates serve as precursors for nucleophilic substitution or peptide conjugation .

科学的研究の応用

Medicinal Applications

The medicinal properties of benzofuran derivatives, including 5-Prop-2-enyl-1-benzofuran, have been extensively studied. These compounds exhibit significant pharmacological activities, such as:

- Anticancer Activity : Benzofurans have demonstrated efficacy against various cancer cell lines. For instance, compounds derived from benzofuran have shown to inhibit the proliferation of HepG2 liver carcinoma cells and other tumor lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antidiabetic Properties : Recent studies have highlighted the antidiabetic effects of benzofuran derivatives. In vitro assays revealed that certain compounds can significantly enhance glucose uptake in muscle cells, indicating potential for managing diabetes . In vivo studies with streptozotocin-induced diabetic rats showed that specific benzofuran derivatives reduced blood glucose levels effectively compared to standard treatments like metformin .

- Antimicrobial Activity : The unique structural features of benzofurans make them promising candidates for antimicrobial agents. They have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. This has led to their exploration as potential treatments for infections resistant to conventional antibiotics .

Agricultural Applications

Benzofurans also find applications in agriculture, particularly as agrochemicals:

- Pesticidal Properties : Certain benzofuran derivatives have shown larvicidal activity against mosquito larvae, indicating their potential use in pest control . The structural diversity of these compounds allows for the development of novel pesticides that can target specific pests while minimizing environmental impact.

Materials Science Applications

In addition to their biological applications, benzofurans are utilized in materials science:

- Polymer Synthesis : Benzofuran derivatives are employed in the synthesis of various polymers, including polyamides and polyesters. These materials are valued for their thermal stability and mechanical properties, making them suitable for a range of industrial applications .

- Dye Production : Benzofuran compounds are also used in the preparation of dyes for textiles and dye-sensitized solar cells. Their vibrant colors and stability under light exposure make them ideal candidates for these applications .

Comprehensive Data Tables

Here are some summarized data tables showcasing the biological activities and synthetic applications of this compound:

Case Studies

- Anticancer Study : A study evaluated the cytotoxic effects of various benzofuran derivatives on cancer cell lines. The results indicated that specific compounds led to significant apoptosis in HepG2 cells, highlighting their potential as anticancer agents .

- Diabetes Management : In an experimental setup with diabetic rats, treatment with a selected benzofuran derivative resulted in a notable decrease in blood glucose levels over a 24-hour period compared to control groups. This suggests a promising avenue for developing new antidiabetic medications based on this scaffold .

- Pesticide Development : Research on the larvicidal properties of benzofuran derivatives demonstrated effective control over mosquito populations, paving the way for environmentally friendly pest management solutions .

作用機序

The mechanism of action of 5-Prop-2-enyl-1-benzofuran involves its interaction with specific molecular targets and pathways:

Molecular Targets: Benzofuran derivatives can interact with enzymes, receptors, and other proteins, modulating their activity.

類似化合物との比較

Benzofuran: The parent compound without the allyl group.

5-Methylbenzofuran: A similar compound with a methyl group at the 5-position.

5-Phenylbenzofuran: A compound with a phenyl group at the 5-position.

Uniqueness of 5-Prop-2-enyl-1-benzofuran: this compound is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives. The allyl group can undergo various transformations, making this compound a versatile intermediate in organic synthesis .

特性

CAS番号 |

197314-92-4 |

|---|---|

分子式 |

C11H10O |

分子量 |

158.2 g/mol |

IUPAC名 |

5-prop-2-enyl-1-benzofuran |

InChI |

InChI=1S/C11H10O/c1-2-3-9-4-5-11-10(8-9)6-7-12-11/h2,4-8H,1,3H2 |

InChIキー |

SHYFTNJGSYWYSM-UHFFFAOYSA-N |

SMILES |

C=CCC1=CC2=C(C=C1)OC=C2 |

正規SMILES |

C=CCC1=CC2=C(C=C1)OC=C2 |

同義語 |

Benzofuran, 5-(2-propenyl)- (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。